3-Octen-2-one
Description
Overview of Enone Functional Group Chemistry
Enones, also referred to as α,β-unsaturated ketones, are a class of organic compounds that feature a conjugated system of an alkene and a ketone. psiberg.com This structural arrangement, where a carbon-carbon double bond is adjacent to a carbonyl group (C=O), imparts unique chemical properties and reactivity to these molecules. psiberg.comfiveable.me The conjugation results in the delocalization of electrons across the functional group, which enhances the stability of the enone. fiveable.me
The presence of the electron-withdrawing carbonyl group makes the β-carbon electrophilic, rendering it susceptible to nucleophilic attack in what is known as a conjugate addition or Michael addition. psiberg.com This reactivity is a cornerstone of organic synthesis, as enones serve as versatile building blocks for creating more complex molecules. psiberg.com Common methods for synthesizing enones include the Aldol (B89426) condensation, Knoevenagel condensation, and the Meyer-Schuster rearrangement. psiberg.comwikipedia.org
Isomeric Forms of 3-Octen-2-one: (E)-3-Octen-2-one and (Z)-3-Octen-2-one
The chemical compound this compound, with the molecular formula C8H14O, is an enone that exists in two isomeric forms: (E)-3-octen-2-one and (Z)-3-octen-2-one. foodb.canist.gov These isomers arise due to the restricted rotation around the carbon-carbon double bond. foodb.ca The (E) isomer, also known as trans-3-octen-2-one, is generally more prevalent and considered more functionally significant. foodb.ca
The designation of (E) and (Z) isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the substituents on the carbons of the double bond.
(E)-3-Octen-2-one : In this isomer, the higher priority groups on each carbon of the double bond are on opposite sides. The IUPAC name for this isomer is (E)-oct-3-en-2-one. nih.govthermofisher.com
(Z)-3-Octen-2-one : In this isomer, the higher priority groups are on the same side of the double bond.
The different spatial arrangement of the atoms in these stereoisomers leads to distinct physical and chemical properties.
Table 1: Properties of this compound and its Isomers
| Property | This compound (mixture of isomers) | (E)-3-Octen-2-one | (Z)-3-Octen-2-one |
|---|---|---|---|
| Molecular Formula | C8H14O nist.govchemicalbook.com | C8H14O nist.gov | C8H14O |
| Molecular Weight | 126.20 g/mol thermofisher.comchemicalbook.com | 126.20 g/mol nist.gov | 126.20 g/mol |
| CAS Number | 1669-44-9 nist.govchemicalbook.com | 18402-82-9 nist.gov | Data not widely available |
| Appearance | Colorless to pale yellow liquid thermofisher.comontosight.ai | Colorless to pale yellow liquid | Data not widely available |
| Boiling Point | 170.18 °C | 100 °C at 18 mmHg | Data not widely available |
| Density | Data not widely available | 0.857 g/mL at 25 °C | Data not widely available |
| Refractive Index | Data not widely available | 1.448 at 20 °C | Data not widely available |
Significance of this compound in Academic Research
This compound is a compound of interest in various scientific fields due to its presence in nature and its chemical properties. It has been identified in a range of natural sources, including plant volatiles and fungal metabolites. ontosight.ai
Detailed Research Findings:
Flavor and Fragrance Chemistry : this compound is recognized as a flavoring agent in the food industry. It has been detected in foods such as potatoes, green vegetables, and cereals. foodb.ca Research has explored its role in the aroma profile of various food products, such as pea protein isolates.
Pheromone and Semiochemical Studies : In the field of entomology, this compound is investigated as a potential pheromone or semiochemical that can influence insect behavior. ontosight.ai
Organic Synthesis : The reactivity of the enone functional group makes this compound a useful intermediate in organic synthesis for creating more complex molecules. ontosight.ai Synthesis routes to this compound itself have been described, for example, through the oxidation of 3-octen-2-ol (B1585789) or via an aldol condensation of valeraldehyde (B50692) and acetone (B3395972). chemicalbook.com
Olfactory Receptor Research : Studies have investigated the interaction of this compound with human olfactory receptors. For instance, research has shown that this compound can modulate the human olfactory response to complex odors like vanilla by enhancing the response of some receptors (e.g., OR1D2) and suppressing others (e.g., OR5K1). researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-oct-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h6-7H,3-5H2,1-2H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFOBLITZWHNNC-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Colourless liquid; earthy, fruity blueberry note | |
| Record name | 3-Octen-2-one | |
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| Record name | 3-Octen-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1060/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
100.00 °C. @ 18.00 mm Hg | |
| Record name | 3-Octen-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033547 | |
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Solubility |
insoluble in water ; soluble in oil, Miscible at room temperature (in ethanol) | |
| Record name | 3-Octen-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1060/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.834-0.839 | |
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| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1060/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
1669-44-9 | |
| Record name | 3-Octen-2-one | |
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| Record name | 3-Octen-2-one | |
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| Record name | Oct-3-en-2-one | |
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| Record name | 3-OCTEN-2-ONE | |
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| Record name | 3-Octen-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Reaction Pathways of 3 Octen 2 One
De Novo Synthesis Routes for 3-Octen-2-one and its Derivatives
The construction of the this compound carbon skeleton can be achieved through several synthetic strategies, each offering distinct advantages in terms of yield, stereoselectivity, and precursor availability.
Aldol (B89426) Reaction and Condensation Pathways for Alkyl Ketone Precursors
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis and a common method for preparing α,β-unsaturated ketones like this compound. magritek.com This reaction involves the base- or acid-catalyzed reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to yield the unsaturated product. magritek.com
A prevalent method for synthesizing this compound is the aldol condensation of pentanal (valeraldehyde) and acetone (B3395972). chemicalbook.comgoogle.com In a typical procedure, valeraldehyde (B50692) is reacted with acetone in the presence of a base, such as sodium hydroxide, and heated. chemicalbook.com The reaction proceeds through the formation of an intermediate chalcone, which is then dehydrated to yield this compound. chemicalbook.com One documented procedure involves heating a mixture of valeraldehyde, acetone, water, and 1% NaOH at 70°C for 2.5 hours, resulting in a 62% yield of the intermediate chalcone. chemicalbook.com
The reaction can be carried out as a two-phase reaction in a tube reactor, which can improve efficiency. google.com The choice of solvent is also important; ethers and hydrocarbons like cyclohexane (B81311) or toluene (B28343) are often used as they can form a minimum heteroazeotrope with water, facilitating its removal by distillation. google.com
| Reactants | Catalyst/Conditions | Product | Yield |
| Pentanal, Acetone | 1% NaOH, 70°C, 2.5 h | Intermediate chalcone | 62% chemicalbook.com |
| Pentanal, Acetone | Two-phase reaction, tube reactor | This compound | Not specified google.com |
Organoborane-Mediated Approaches
Organoborane chemistry offers a powerful and selective method for the synthesis of various organic compounds, including this compound. chemicalbook.comresearchgate.net One reported synthesis involves bubbling air through a solution of an organoborane derivative of 1-butene (B85601) and 1-butyn-2-one in tetrahydrofuran (B95107). chemicalbook.comchemicalbook.com This method is noted for its high stereoselectivity, primarily yielding the (E)-isomer of this compound.
Trialkylboranes can react with α,β-unsaturated carbonyl compounds via a radical mechanism. oup.com This reactivity can be harnessed to form boron enolates, which can then be trapped by carbonyl compounds to produce β-hydroxy ketones, precursors to α,β-unsaturated ketones. oup.com
| Reactants | Reagents/Conditions | Product | Selectivity |
| 1-Butene, 1-Butyn-2-one | Organoborane derivative, THF, air | This compound | High (E-isomer) |
Synthetic Routes from Valeraldehyde and Acetone
As previously mentioned in the context of aldol condensation, the reaction between valeraldehyde and acetone is a direct and widely used route for the synthesis of this compound. chemicalbook.com A specific example involves heating a mixture of 40 mmol of valeraldehyde in 6 ml of acetone, 8 ml of water, and 10 ml of 1% NaOH at 70°C for 2.5 hours. chemicalbook.com After workup, this procedure yields 3.5 grams (62% yield) of the intermediate chalcone. chemicalbook.com
Another variation of this synthesis involves the reaction of 1-pentanal (a synonym for valeraldehyde) with acetone in diethyl ether, heated to reflux in the presence of anhydrous lithium iodide. prepchem.com In this procedure, a solution of anhydrous LiI and acetone in diethyl ether is heated, and a solution of 1-pentanal in diethyl ether is added dropwise. The mixture is then refluxed for 6 hours. After cooling and workup, this method yields (3E)-3-octen-2-one. prepchem.com
| Reactants | Reagents/Conditions | Yield | Reference |
| Valeraldehyde, Acetone | 1% NaOH, Water, 70°C, 2.5 h | 62% (intermediate chalcone) | chemicalbook.com |
| 1-Pentanal, Acetone | Anhydrous LiI, Diethyl ether, Reflux, 6 h | 27% ((3E)-3-Octen-2-one) | prepchem.com |
Stereoselective Synthesis of (E)- and (Z)-Isomers
The stereochemistry of the double bond in this compound can be controlled through specific synthetic methods. The (E)-isomer is often the thermodynamically more stable product and is typically formed in higher abundance in standard condensation reactions. acs.org
For the stereoselective synthesis of the (Z)-isomer, more specialized techniques are required. The reaction of lithium tributyl-1-propynylborate with oxirane has been shown to produce (Z)-3-methyl-3-octen-1-ol in good yield when conducted in dichloromethane. oup.com Conversely, carrying out the same reaction in tetrahydrofuran (THF) results in the (E)-isomer being the predominant product. oup.com While this example pertains to a methylated analog, it illustrates the principle of solvent-controlled stereoselectivity in organoborane reactions.
Palladium-catalyzed hydrostannation of alkynyl ketones with trineophyltin hydride is another method that provides high regio- and stereoselectivity, predominantly leading to the (E)-adducts. conicet.gov.ar
| Method | Reagents/Conditions | Isomer |
| Organoborane-Mediated | Lithium tributyl-1-propynylborate, Oxirane, Dichloromethane | (Z) (for 3-methyl-3-octen-1-ol) oup.com |
| Organoborane-Mediated | Lithium tributyl-1-propynylborate, Oxirane, THF | (E) (for 3-methyl-3-octen-1-ol) oup.com |
| Palladium-Catalyzed Hydrostannation | Trineophyltin hydride, PdCl2(PPh3)2 | (E) conicet.gov.ar |
Derivatization Strategies for this compound
Derivatization of this compound is often performed to facilitate its analysis, particularly at low concentrations.
Formation of Oxime Isomers for Analytical Purposes
The reaction of ketones with hydroxylamine (B1172632) or its salts produces oximes. google.com This reaction is particularly useful for the analysis of volatile carbonyl compounds. For instance, 1-octen-3-one (B146737), a structurally related compound, is derivatized with O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) to form its two isomeric oximes. researchgate.net This derivatization allows for extraction and subsequent determination by gas chromatography-mass spectrometry (GC-MS) at very low concentrations. researchgate.net The formation of oxime isomers from this compound would similarly enhance its detectability and allow for more sensitive quantification in complex matrices. researchgate.netepa.gov
| Ketone | Derivatizing Agent | Product | Analytical Application |
| 1-Octen-3-one | O-(2,3,4,5,6-Pentafluorobenzyl) hydroxylamine (PFBHA) | Isomeric oximes | GC-MS analysis at ng/L levels researchgate.net |
| This compound | Hydroxylamine or its salts | Oxime isomers | Enhanced detection for analysis google.comepa.gov |
Functionalization at Unsaturated and Carbonyl Centers
The reactivity of this compound is characterized by its two primary functional groups: the carbon-carbon double bond (unsaturated center) and the carbonyl group (ketone). These sites allow for a variety of chemical transformations.
The α,β-unsaturated nature of the ketone allows for selective reactions at either the C=C double bond or the C=O carbonyl group. One of the most common functionalizations is the reduction of the carbonyl group. Catalytic hydrogenation of this compound over catalysts like palladium or nickel can selectively reduce the ketone to its corresponding alcohol, 3-octen-2-ol (B1585789) . This process typically requires elevated temperatures (120–220 °C) and hydrogen pressure (5–30 bar) . Conversely, the alcohol, 3-octen-2-ol, can be oxidized back to this compound using oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or pyridinium (B92312) chlorochromate (PCC) .
The unsaturated center is also a key site for functionalization. Cobalt-catalyzed heterodimerization reactions with ethylene (B1197577) have been shown to add a vinyl group to the diene system, demonstrating the reactivity of the double bond in forming new carbon-carbon bonds nih.gov. Such reactions highlight the utility of this compound as a building block in organic synthesis for creating more complex molecules nih.govontosight.ai. The reactivity at these centers is typical for enones, which are versatile intermediates in synthetic chemistry foodb.ca.
| Reaction Type | Reagent/Catalyst | Functional Group Targeted | Product | Reference |
|---|---|---|---|---|
| Reduction | Palladium or Nickel, H₂ | Carbonyl (C=O) | 3-Octen-2-ol | |
| Oxidation | Potassium Permanganate (KMnO₄) or PCC | Alcohol (C-OH) | This compound | |
| Hydrovinylation (Heterodimerization) | (P~P)CoCl₂, Methylaluminoxane (MAO), Ethylene | Unsaturated (C=C) | 4,1-hydrovinylation product | nih.gov |
Reaction Mechanisms and Kinetics
Understanding the mechanisms and kinetics of reactions involving this compound is crucial for controlling its synthesis and degradation pathways.
Computational Chemistry Insights into Reactivity
While specific computational studies for this compound are not widely available, valuable insights can be drawn from analyses of its isomers, such as 4-octen-3-one. Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure and reactivity of such molecules researchgate.net.
For the isomer 4-octen-3-one, DFT calculations at the B3LYP/6-311+G(d,p) level have been used to optimize its geometry and analyze its molecular orbitals . The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. The HOMO-LUMO gap, calculated at 5.8 eV for 4-octen-3-one, suggests moderate reactivity, with electron density concentrated around the carbonyl and double-bond regions . This localization of electron density indicates that these are the most probable sites for electrophilic and nucleophilic attacks, a principle that applies directly to this compound. Such computational models help validate experimental findings from NMR and IR spectroscopy .
| Computational Method | Parameter | Calculated Value | Implication for Reactivity | Reference |
|---|---|---|---|---|
| DFT (B3LYP/6-311+G(d,p)) | HOMO-LUMO Gap | 5.8 eV | Indicates moderate reactivity. | |
| DFT | Electron Density | Localized on carbonyl and double-bond | These are the primary sites for chemical reactions. | |
| Molecular Dynamics | Conformation | The trans isomer adopts a planar conformation. | Minimizes steric hindrance, affecting reaction accessibility. |
Degradation Mechanisms, e.g., OH-Radical Initiated Degradation
In the atmosphere, unsaturated organic compounds like this compound are primarily degraded by reaction with hydroxyl (OH) radicals copernicus.org. The degradation mechanism for α,β-unsaturated ketones and alcohols has been studied, providing a framework for understanding the atmospheric fate of this compound researchgate.netgoogle.denih.gov.
The process is initiated by the electrophilic addition of the OH radical to the C=C double bond copernicus.orgresearchgate.netresearchgate.net. This is the main pathway for the atmospheric degradation of unsaturated volatile organic compounds copernicus.org. This addition forms a hydroxyalkyl radical intermediate. In the presence of atmospheric oxygen (O₂), this radical quickly forms a peroxy radical, which can then undergo further reactions.
For unsaturated alcohols like 3-octen-1-ol, studies show that the subsequent decomposition of radical intermediates leads mainly to the formation of carbonylic compounds nih.govacs.org. By analogy, the OH-radical initiated degradation of this compound is expected to proceed via OH addition to either C-3 or C-4 of the carbon chain, leading to the scission of the molecule and the formation of smaller aldehydes and ketones. The atmospheric lifetime for similar unsaturated alcohols is estimated to be around one hour, suggesting a rapid degradation process for this compound as well nih.govacs.org.
Maillard Reaction Contexts
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is fundamental to the formation of flavor and aroma in cooked foods. This compound has been identified as a key volatile compound in various food systems where the Maillard reaction occurs oup.com.
It is often formed from the interaction between lipid degradation products and Maillard reaction intermediates jst.go.jp. For example, in cooked mushroom soup, this compound is a main aroma-active compound, contributing a "cooked mushroom-like" flavor, and its formation is influenced by the heating method which affects the kinetics of the Maillard reaction oup.com. Similarly, it has been identified in roasted Wuyi Rock tea, where it contributes to the floral and fruity aroma profile researchgate.net. The presence of lipids, such as chicken fat, in a Maillard reaction system can lead to the formation of this compound, which correlates with roasty aromas jst.go.jp. The interaction between cysteine, a key amino acid in meaty flavor development, and lipid-derived aldehydes can also lead to the formation of alkyl compounds like this compound nih.gov.
| Food System/Model | Associated Aroma | Precursors/Context | Reference |
|---|---|---|---|
| Chicken Fat Maillard Reaction Products | Roasty | Lipid-Maillard reaction | jst.go.jp |
| Mushroom (Agaricus bisporus) Soup | Cooked mushroom-like | Degradation of amino acids, sugars; Maillard reaction | oup.com |
| Wuyi Rock Tea (Roasted) | Floral, fruity | Maillard reaction during roasting | researchgate.net |
| Cysteine-Glucose-Aldehyde Model System | - | Reaction of cysteine with lipid-derived aldehydes | nih.gov |
Chemosensory and Olfactory Receptor Interactions of 3 Octen 2 One
Human Olfactory Receptor Response Mechanisms
The human sense of smell is a complex system involving approximately 400 different types of olfactory receptors (ORs). researchgate.netmdpi.com These receptors are G-protein coupled receptors (GPCRs) that, upon binding with an odorant molecule, initiate a signaling cascade leading to the perception of a specific scent. nih.gov The interaction of 3-octen-2-one with these receptors reveals intricate modulatory effects, including the enhancement and suppression of responses to other odors.
Synergistic and Suppressive Effects on Olfactory Receptor Responses
The modulatory effect of this compound is characterized by both synergistic and suppressive actions on olfactory receptor responses. oup.comsoda.co.jpnih.gov In studies involving a mixture of this compound and a vanilla flavor, specific olfactory receptors exhibited a synergistically enhanced response, while others showed a complete suppression of their response to the vanilla flavor alone. oup.comnih.govoup.com This indicates that the human olfactory receptor response to complex odors is not a simple linear summation but is influenced by these enhancement and suppression phenomena. oup.comsoda.co.jp This non-additive interaction is a key aspect of how the olfactory system processes and perceives complex scent mixtures. oup.com
Role of Specific Receptors (e.g., OR1D2, OR5K1) in Perception
Research has identified specific olfactory receptors that are key to the modulatory effects of this compound. In the context of its interaction with vanilla flavor, the olfactory receptor OR1D2 shows a synergistically enhanced response. oup.comnih.govoup.com Conversely, the response of another receptor, OR5K1, to the vanilla flavor is completely suppressed by the presence of this compound. oup.comnih.govoup.com These findings highlight that the modulation of complex odors can be driven by the activity of a relatively small number of specific odorant molecules on a few receptor types. oup.comnih.govoup.com The activation of both OR1D2 and OR5K1 by the related compound (Z)-3-octen-2-ol has been associated with earthy and green odor perceptions. vulcanchem.com
| Receptor | Effect of this compound on Vanilla Flavor Response | Reference |
| OR1D2 | Synergistically Enhanced | oup.comnih.govoup.com |
| OR5K1 | Completely Suppressed | oup.comnih.govoup.com |
Molecular Interactions with Amino Acid Residues in Olfactory Receptors
The interaction between an odorant molecule and an olfactory receptor occurs at the molecular level, involving specific amino acid residues within the receptor's binding pocket. nih.gov While direct structural studies of this compound bound to its specific human olfactory receptors are not yet available, research on other odorants and receptors provides insight into the nature of these interactions. The binding of odorants is often mediated by hydrophobic and non-directional interactions with amino acid residues. biorxiv.org For instance, in other olfactory receptors like OR1A1 and OR1D2, specific amino acid residues such as Tyr178, Tyr276, and Asn109 have been identified as key for interactions with their respective ligands. researchgate.net The dynamic nature of olfactory receptors, which undergo conformational changes upon ligand binding, is a critical aspect of their activation. nih.gov Future research using techniques like cryo-electron microscopy and molecular dynamics simulations will be crucial to delineate the precise binding mode of this compound with receptors like OR1D2 and OR5K1. nih.govresearchgate.net
Insect Chemoreception and Behavioral Responses
Insects rely heavily on their sense of smell for a variety of behaviors, including finding food, mates, and suitable oviposition sites, as well as avoiding predators and unsuitable environments. frontiersin.org Their olfactory systems are comprised of olfactory receptors that are structurally and evolutionarily distinct from those of vertebrates. biorxiv.org
Role as an Attractant or Repellent for Insect Species
The role of this compound in insect behavior appears to be species-dependent, acting as either an attractant or a repellent. For some stored product pests, certain volatile compounds, including ketones, can elicit a behavioral response. indianecologicalsociety.com For example, E-3-octen-2-one has been shown to elicit a response in the sawtoothed grain beetle, Oryzaephilus surinamensis, and the granary weevil, Sitophilus granarius. indianecologicalsociety.com However, for other species, such as certain beetle pests, this compound may act as a repellent. windows.net The related compound 1-octen-3-ol (B46169) has been identified as a repellent for several species of Dendroctonus bark beetles. researchgate.net The response of an insect to a particular compound can be influenced by various factors, including the concentration of the compound and the presence of other chemical cues in the environment. unl.edu
Investigation of Kairomone Mechanisms in Host-Seeking Behavior
Kairomones are chemical signals emitted by one species that benefit a receiving species, often by indicating a food source or host. In the context of host-seeking behavior, insects utilize these volatile cues to locate hosts for feeding or oviposition. While direct investigation into this compound as a kairomone is limited, the closely related compound 3-octanone (B92607), along with the more extensively studied 1-octen-3-ol, have been identified as significant kairomones for various hematophagous insects and agricultural pests. researchgate.nettandfonline.com
These compounds are often components of host animal breath or skin emanations, as well as volatiles released from plants. researchgate.netresearchgate.net For blood-seeking insects, such as mosquitoes and biting midges, these C8 compounds are crucial in host location. researchgate.net The mechanism involves the activation of olfactory receptor neurons (ORNs) on the insect's antennae, which triggers a behavioral response, guiding the insect toward the source of the volatile. researchgate.netmdpi.com The presence of carbon dioxide (CO2) often acts synergistically with these kairomones, enhancing the attractive effect and initiating upwind flight in many host-seeking insects. researchgate.netmdpi.com For instance, studies on the horn fly, Haematobia irritans, have identified attractants such as (R,S)-1-octen-3-ol and (R,S)-3-octanol, which are structurally related to this compound, as key components in differential attraction among cattle hosts. wordpress.comannualreviews.org
Comparative Studies with Other Alkenol Analogs
The olfactory responses of insects to volatile compounds are highly dependent on the molecule's structural characteristics, including chain length, the position of double bonds, and the nature of the functional group. Comparative studies involving analogs of the well-known attractant 1-octen-3-ol have been conducted to understand these structure-activity relationships.
Research has explored various alkenol and alkynol analogs to identify compounds with enhanced or altered attractiveness to mosquitoes compared to 1-octen-3-ol. bioone.org These studies hypothesize that olfactory stimulation is associated with features like a terminal site of unsaturation, a hydrogen-bonding capability, and a specific chain length. nih.govbioone.org For example, in semi-field trials with Aedes albopictus and Culex quinquefasciatus, various alkenol analogs were tested. nih.govresearchgate.net While most analogs did not show significantly different attraction from 1-octen-3-ol when used alone, some, like (Z)-3-hepten-1-ol, showed increased attraction for Ae. albopictus. nih.govbioone.org The addition of CO2 generally increased the catch for both species with most alkenols. nih.govbioone.org
Specifically for ketones, 3-octanone has been studied alongside 1-octen-3-ol. These two compounds are often found together in natural sources, such as from the entomopathogenic fungus Metarhizium brunneum. tandfonline.com While they are structurally similar, the difference in their functional group (ketone vs. alcohol) can lead to different biological activities and potencies, though they are often investigated together for their potential in pest management. researchgate.nettandfonline.com
Table 1: Comparative Attractiveness of Alkenol Analogs to Mosquitoes (Data synthesized from studies on 1-octen-3-ol analogs)
| Compound | Insect Species | Attractiveness Compared to 1-octen-3-ol | Reference |
| (Z)-3-Hepten-1-ol | Aedes albopictus | Significantly higher | nih.govbioone.org |
| 4-Penten-2-ol + CO2 | Culex quinquefasciatus | Significantly higher | bioone.org |
| (E)-2-Decen-4-ol + CO2 | Culex quinquefasciatus | Significantly higher | nih.gov |
| (Z)-3-Decen-1-ol + CO2 | Aedes albopictus | Significantly depressed | nih.gov |
Chemo-Attraction in Specific Insect Species (e.g., mosquitoes)
The attractant or repellent effect of a volatile compound can be highly species-specific. For mosquitoes, 1-octen-3-ol is a well-documented attractant, particularly for anthropophilic species like Aedes and Anopheles, often acting in synergy with CO2. dipterajournal.comnih.govbioline.org.br However, its effect on Culex species is more variable, with some studies showing little to no attraction, or even repellency at high concentrations. nih.gov
While there is a lack of specific data on the chemo-attraction of mosquitoes to this compound, studies on the related 3-octanone provide some insight. Both 1-octen-3-ol and 3-octanone have been investigated for their potential in crop protection and against invertebrate pests. researchgate.net The response of different mosquito species to 1-octen-3-ol varies, suggesting that the response to this compound would likely also be species-dependent. epa.govepa.gov For example, 1-octen-3-ol is used in traps to attract certain mosquito species and biting flies. epa.govepa.govunl.edu The efficacy of these traps often depends on the combination of the attractant with CO2. dipterajournal.comunl.edu
In other insects, such as stored product beetles, ketones like this compound have been identified as potential semiochemicals that could be used for improved detection and monitoring. windows.net
Molecular Characterization of Chemosensory Proteins (CSPs) and Ligand Binding
The initial step in olfactory perception in insects involves the binding of volatile odorants to soluble proteins in the sensillar lymph, such as Chemosensory Proteins (CSPs). ijbs.com These proteins are thought to transport the hydrophobic odorant molecules to the olfactory receptors on the dendritic membrane of olfactory neurons. ijbs.com
CSPs typically consist of about 100-115 amino acids and form a compact globular structure with a hydrophobic binding pocket. researchgate.net The binding affinity of a specific CSP to different ligands can vary, which contributes to the insect's ability to discriminate between a vast array of odors.
Fluorescence competitive binding assays are commonly used to investigate the binding of ligands to CSPs. While direct studies on this compound binding to CSPs are scarce, research on CSPs from various insect species has shown binding to a wide range of plant volatiles and host-related compounds, including alcohols, aldehydes, and esters. nih.govmdpi.comnih.gov For instance, in the aphid parasitoid Aphidius gifuensis, the chemosensory protein AgifCSP5 showed strong binding affinity to several plant volatiles, including cis-3-octen-1-ol. nih.govmdpi.com In the oriental armyworm Mythimna separata, MsepCSP5 was found to bind to a range of semiochemicals, including 1-octen-3-ol. ijbs.comnih.gov Molecular docking studies help to predict the binding sites and understand the interactions between the amino acid residues of the CSP and the ligand. ijbs.com
Table 2: Binding Affinities of Selected Volatiles to Insect Chemosensory Proteins (Data from studies on related compounds)
| Insect Species | Chemosensory Protein | Ligand | Binding Affinity (Ki in μM) | Reference |
| Aphidius gifuensis | AgifCSP5 | cis-3-Octen-1-ol | 12.61 | nih.gov |
| Aphidius gifuensis | AgifCSP5 | Benzaldehyde | 13.49 | nih.gov |
| Mythimna separata | MsepCSP5 | 1-Octen-3-ol | < 10 | ijbs.com |
| Riptortus pedestris | RpedCSP21 | trans-2-Hexenyl acetate | 14.85 | acs.org |
Plant Volatile-Sensing Mechanisms in Insects and Pest Management Applications
Plants emit a diverse array of volatile organic compounds (VOCs) that insects use as cues for locating hosts, nectar sources, and oviposition sites. researchgate.net These volatiles can also be exploited for pest management in what are known as "push-pull" strategies. wordpress.comannualreviews.orgjustagriculture.in In this approach, repellent plants or compounds (the "push") are used to drive pests away from the main crop, while attractant plants or semiochemicals (the "pull") are used to lure them into traps or away to a trap crop. wordpress.comannualreviews.orgjustagriculture.in
Ketones like 3-octanone, and by extension this compound, are among the many plant volatiles that can influence insect behavior. researchgate.net The use of such compounds in pest management is a growing area of research, aiming to provide alternatives to conventional pesticides. researchgate.netmdpi.comscielo.org.mx For instance, 1-octen-3-ol and 3-octanone, which are produced by some fungi, have shown fumigant activity against major soil pests like wireworms and corn rootworms. tandfonline.com
The development of attractants for integrated pest management relies on understanding the insect's olfactory mechanisms. mdpi.com By identifying the specific plant volatiles that are attractive to a pest species, it is possible to develop targeted lures for monitoring and mass trapping. plantprotection.pl For example, research on the bean bug Riptortus pedestris has focused on identifying attractants by analyzing the binding of host plant volatiles to its chemosensory proteins. acs.org Such approaches could be applied to identify the potential of this compound in the management of specific pest species.
Biological Activities and Physiological Effects of 3 Octen 2 One
Antimicrobial Properties and Mechanisms
The antimicrobial capacity of 3-Octen-2-one has been a subject of scientific inquiry, particularly in the context of food safety and preservation. Its effects on various microorganisms, including bacteria and fungi, have been investigated, often in comparison to its more studied structural analogue, 1-Octen-3-ol (B46169).
Activity against Food-Related Bacteria (e.g., Staphylococcus aureus, Escherichia coli)
While direct and extensive research on the minimum inhibitory concentration (MIC) of this compound against specific food-related bacteria is limited, studies on its isomers provide insights into its potential antibacterial effects. For instance, research on oct-7-en-2-one, a constitutional isomer of this compound, has demonstrated significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. This suggests that the enone structure may contribute to antibacterial activity.
Interactive Data Table: Antimicrobial Efficacy of oct-7-en-2-one [Source: BenchChem, 2024]
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | 15 | 0.5 mg/mL |
| Escherichia coli | 12 | 1.0 mg/mL |
| Pseudomonas aeruginosa | 10 | 1.5 mg/mL |
Activity against Pathogenic Fungi (e.g., Fusarium tricinctum, Fusarium oxysporum)
The antifungal properties of this compound and related compounds have been noted. Studies on volatile organic compounds (VOCs) from various fungal species have identified 3-octanone (B92607), a related saturated ketone, as having strong antifungal activity. nih.gov Research on essential oils has also shown that certain oils containing a variety of compounds can inhibit the growth of Fusarium species, including Fusarium tricinctum and Fusarium oxysporum. nih.govimrpress.com While specific MIC values for this compound against these particular fungi are not extensively documented in the available literature, the activity of structurally similar compounds suggests a potential for antifungal effects. For example, 1-octen-3-ol has been shown to inhibit the growth of Fusarium tricinctum and Fusarium oxysporum. researchgate.netnih.govresearchgate.net
Impact on Cell Membrane Permeability
The mechanism by which this compound and related α,β-unsaturated ketones exert their antimicrobial and physiological effects often involves the disruption of cell membrane integrity. epa.gov For its analogue, 3-decen-2-one (B80159), data indicates that it interferes with membrane integrity, which leads to increased oxidative stress. epa.gov Studies on the related compound 1-octen-3-ol have shown that it can change the permeability of the cell membrane, leading to the leakage of cellular constituents. researchgate.netnih.govjst.go.jp It is suggested that these compounds interact with the lipid bilayer of the cell membrane, disrupting its structure and function. uliege.be This disruption can lead to a loss of cellular homeostasis and ultimately, cell death. While direct studies on this compound's effect on microbial cell membranes are not widely available, the evidence from similar molecules points towards a membrane-disrupting mechanism of action.
Comparative Analysis with 1-Octen-3-ol Antimicrobial Activity
When comparing the antimicrobial activities of this compound and 1-Octen-3-ol, research indicates that 1-Octen-3-ol generally exhibits stronger and more broad-spectrum antimicrobial effects. nih.govresearchgate.netnih.govjst.go.jp A key study highlighted the discrepant antimicrobial activity between 1-octen-3-ol and 1-octen-3-one (B146737) (a ketone closely related to this compound), suggesting that the hydroxyl group in 1-octen-3-ol plays a decisive role in its antimicrobial potency. researchgate.netnih.govjst.go.jp
1-Octen-3-ol has been shown to have strong antibacterial activity, particularly against Gram-positive bacteria, and it can also inhibit fungal growth and spore germination. researchgate.netnih.govjst.go.jp The minimum inhibitory concentrations (MICs) for 1-octen-3-ol against Gram-positive and Gram-negative bacteria have been reported as 1.0 mg/mL and 2.0 mg/mL, respectively. researchgate.netnih.govjst.go.jp Furthermore, this compound has been documented to control a variety of pathogens, including Staphylococcus aureus, Escherichia coli, Fusarium tricinctum, and F. oxysporum, by disrupting cell membrane integrity. researchgate.net The structural difference, specifically the presence of a hydroxyl group in 1-octen-3-ol versus a carbonyl group in this compound, appears to be a critical determinant of their respective antimicrobial efficacy.
Anti-Neoplastic Potential and Related Biomedical Research
Preliminary research suggests that this compound may possess properties that are of interest in biomedical research, including anti-neoplastic potential. However, it is crucial to note that the research in this area is in its early stages and is not extensive.
Some studies involving the phytochemical analysis of plant extracts with demonstrated anti-cancer activity have identified 1-octen-3-ol as a component. semanticscholar.org While this does not directly implicate this compound, it points to the potential for C8 volatile compounds to have biological activities relevant to cancer research. The transformation of normal cells into malignant ones is a complex process, and compounds that can inhibit cancer cell proliferation or induce cell death are of significant interest. mdpi.com Many natural compounds exert their anticancer activity by inducing apoptosis in cancer cells. mdpi.com Further in-vitro and in-vivo studies are necessary to determine if this compound has any significant and selective cytotoxic effects on cancer cell lines.
Effects on Sprout Growth in Agricultural Contexts
A significant and well-documented application of this compound and its longer-chain analogue, 3-decen-2-one, is in the agricultural sector as a potato sprout inhibitor. epa.govacs.org These α,β-unsaturated carbonyl compounds have been evaluated for their utility in controlling sprout growth in stored potato tubers. acs.org
Research has shown that vapors of these compounds, including this compound, can suppress subsequent sprout growth in a concentration-dependent manner. acs.org The mechanism of action involves the induction of oxidative stress in the meristematic tissues of the potato sprouts. epa.govhnxb.org.cn This leads to desiccation and rapid necrosis of the sprouts, effectively terminating their growth and preventing regrowth for extended periods. epa.govhnxb.org.cn A single application of these compounds has been shown to terminate sprout growth and prevent regrowth for two to three months, with a second application extending this suppression for several additional months. acs.org
This efficacy, combined with their rapid metabolism into corresponding alkyl ketones and secondary alcohols, makes these compounds viable alternatives for sprout inhibition in stored potatoes. acs.org The use of 3-decen-2-one as a potato sprout inhibitor is approved by the U.S. Food and Drug Administration (FDA) for use as a synthetic flavoring agent that may be directly added to food. epa.gov
Suppression of Sprout Growth in Stored Tubers
This compound is part of a group of aliphatic α,β-unsaturated carbonyl compounds that have been evaluated for their effectiveness as sprout growth inhibitors in stored potato tubers (Solanum tuberosum L.). acs.orgnih.gov Research has shown that vapor treatment of nondormant tubers with these compounds, including this compound, suppresses subsequent sprout growth in a manner that is dependent on the concentration used. acs.orgnih.gov The efficacy of these compounds allows for the potential extension of the storage life of tubers. For instance, related compounds like 3-nonen-2-one (B88694) have been shown to terminate sprout growth and prevent regrowth for 2-3 months after a single application, with a second application extending this suppression for at least 4-5 additional months. acs.orgnih.gov
The mechanism of action for related α,β-unsaturated ketones, such as 3-decen-2-one, involves interference with membrane integrity. epa.gov This disruption leads to increased oxidative stress, desiccation, and ultimately, rapid necrosis (tissue death) of the meristematic tissues within the sprouts. epa.gov This process effectively halts sprout development without negatively impacting the quality of the potato itself. epa.gov
Table 1: Efficacy of Related α,β-Unsaturated Carbonyls on Sprout Suppression
| Compound | Application Details | Outcome | Reference |
|---|---|---|---|
| 3-Nonen-2-one | Single application to nondormant tubers | Terminated sprout growth for 2-3 months | acs.org, nih.gov, |
| 3-Nonen-2-one | Second application | Suppressed sprouting for an additional 4-5 months | acs.org, nih.gov, |
| (E)-2-Nonenal | Single application to nondormant tubers | Terminated sprout growth for 2-3 months | acs.org, nih.gov |
| (E)-2-Nonenal | Second application | Suppressed sprouting for an additional 4-5 months | acs.org, nih.gov |
Metabolism Pathways in Plant Tissues
When this compound is applied to potato tubers, it undergoes metabolic conversion within the plant tissues. Studies analyzing the volatile compounds produced by sprout and tuber tissues following treatment have identified a clear metabolic pathway. acs.orgnih.gov
The primary pathway for α,β-unsaturated ketones like this compound involves a two-step reduction process:
The parent compound, this compound, is first metabolized to the corresponding saturated alkyl ketone.
This intermediate is then further reduced to an alkyl secondary alcohol. acs.orgnih.govebi.ac.uk
This metabolic process leads to a rapid decline in the concentration of the parent compound after application. acs.orgnih.gov For the closely related compound 3-nonen-2-one, analyses showed that its concentration decreased quickly, with the most persistent metabolite being the secondary alcohol, 2-nonanol. acs.orgnih.gov
Table 2: Metabolism of α,β-Unsaturated Ketones in Potato Tubers
| Parent Compound | Intermediate Metabolite | Final Metabolite | Reference |
|---|---|---|---|
| This compound | Corresponding alkyl ketone | Corresponding alkyl secondary alcohol | acs.org, nih.gov, ebi.ac.uk |
| 3-Nonen-2-one | 2-Nonanone (corresponding alkyl ketone) | 2-Nonanol (alkyl secondary alcohol) | acs.org, nih.gov, |
| 3-Decen-2-one | Corresponding alkyl ketone | Corresponding alkyl secondary alcohol | acs.org, nih.gov, ebi.ac.uk |
Structure-Activity Relationships in Biological Systems
The biological activity of α,β-unsaturated carbonyls as sprout suppressants is closely linked to their chemical structure. The comparison between α,β-unsaturated ketones (like this compound) and α,β-unsaturated aldehydes (like (E)-2-octenal) reveals different metabolic fates and highlights key structure-activity relationships.
While ketones like this compound are metabolized to secondary alcohols, aldehydes such as (E)-2-octenal, (E)-2-nonenal, and (E)-2-decenal are processed through two distinct pathways in tuber tissues:
Reduction of the carbon-carbon double bond to form the corresponding saturated alkyl aldehyde, which is then reduced to a primary alcohol.
Reduction of the aldehyde group to form an alkenyl primary alcohol, while the carbon-carbon double bond remains intact. acs.orgnih.govebi.ac.uk
This difference in metabolism is significant. For example, in studies with 9-carbon compounds, the most persistent metabolite of the ketone 3-nonen-2-one was 2-nonanol, whereas for the aldehyde (E)-2-nonenal, it was (E)-2-nonen-1-ol. acs.orgnih.gov The rapid metabolism of these compounds, combined with their high efficacy, makes both the 8- to 10-carbon α,β-unsaturated ketones and aldehydes valuable candidates for consideration as sprout inhibitors. acs.orgnih.gov The key distinction lies in their metabolic pathways, which are dictated by the nature of the carbonyl functional group (ketone versus aldehyde).
Analytical Methodologies for 3 Octen 2 One
Spectroscopic Characterization Techniques
Spectroscopy provides fundamental insights into the molecular structure of 3-octen-2-one by examining the interaction of the molecule with electromagnetic radiation.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The FTIR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrations of its chemical bonds. A key feature in the spectrum is the strong absorption peak associated with the C=O (carbonyl) stretching vibration of the ketone group. Another significant peak corresponds to the C=C stretching vibration of the alkene group. The presence of these characteristic peaks provides confirmatory evidence for the α,β-unsaturated ketone structure of this compound. thermofisher.comchemicalbook.com Thermo Fisher Scientific confirms the identity of their this compound product by ensuring its FTIR spectrum conforms to known standards. thermofisher.com
Table 1: Characteristic FTIR Spectral Data for this compound
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| C=O | Stretching | ~1670 |
| C=C | Stretching | ~1630 |
| C-H (alkene) | Stretching | ~3015 |
Raman Spectroscopy
Raman spectroscopy offers complementary information to FTIR, particularly for the non-polar bonds within the this compound molecule. The Raman spectrum is obtained by analyzing the inelastic scattering of monochromatic light. For this compound, the C=C double bond, being relatively non-polar, often produces a strong signal in Raman spectroscopy. spectrabase.comaip.org This technique is particularly useful for studying the carbon backbone of the molecule.
Table 2: Predicted Raman Shifts for trans-3-Octen-2-one
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |
|---|---|
| C=C Stretch | ~1630 |
Data is based on computational predictions and may vary from experimental values. spectrabase.com
Mass Spectrometry (Electron Ionization)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound. In EI-MS, the molecule is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. uni-saarland.de The resulting mass spectrum displays the molecular ion peak (M⁺·) and various fragment ions. The molecular weight of this compound is 126.20 g/mol . nih.govnist.gov The fragmentation pattern is characteristic of the molecule's structure, with common fragments arising from the cleavage of bonds adjacent to the carbonyl group and along the alkyl chain. nih.govnist.gov The NIST Mass Spectrometry Data Center provides reference spectra for this compound, showing a top peak at m/z 43 and a second highest at m/z 55. nih.gov
Table 3: Key Mass-to-Charge Ratios (m/z) in the Electron Ionization Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Significance |
|---|---|---|
| 126 | [C₈H₁₄O]⁺· | Molecular Ion (M⁺·) |
| 111 | [M - CH₃]⁺ | Loss of a methyl group |
| 83 | [M - C₃H₇]⁺ | Loss of a propyl group |
| 55 | [C₄H₇]⁺ | Common fragment in unsaturated systems |
Nuclear Magnetic Resonance (NMR) Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Both ¹H NMR and ¹³C NMR are used to elucidate the structure.
¹H NMR: The proton NMR spectrum of this compound shows distinct signals for the different types of protons in the molecule. The chemical shifts of the vinylic protons are found in the downfield region, characteristic of protons attached to a double bond. The protons of the methyl group adjacent to the carbonyl are also deshielded. The signals for the protons in the pentyl chain appear in the upfield region. nih.govchemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments. mdpi.com The carbonyl carbon exhibits a signal at a very low field. The carbons of the C=C double bond also have characteristic chemical shifts. The remaining signals correspond to the carbons of the alkyl chain. nih.gov
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1 (CH₃) | 2.25 | 26.79 |
| C2 (C=O) | - | 198.64 |
| C3 (=CH) | 6.10 | 131.35 |
| C4 (=CH) | 6.80 | 148.55 |
| C5 (CH₂) | 2.23 | 32.17 |
| C6 (CH₂) | 1.46 | 30.28 |
| C7 (CH₂) | 1.37 | 22.28 |
Data sourced from PubChem and may be based on experimental or predicted values. nih.gov
Chromatographic Separation and Detection
Chromatographic methods are essential for separating this compound from other volatile compounds in a mixture, allowing for its individual detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the analysis of volatile compounds like this compound. nih.gov In this method, the volatile components of a sample are first separated based on their boiling points and interactions with the stationary phase in a gas chromatograph. nist.gov The separated compounds then enter a mass spectrometer, which provides mass spectra for their identification.
Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique used in conjunction with GC-MS for the analysis of volatile profiles in various matrices, including textured vegetable proteins and rice. researchgate.netmdpi.comnih.gov This method allows for the extraction and concentration of volatile compounds from the sample headspace before injection into the GC-MS system. nih.gov Studies have identified this compound as a key volatile compound in different food products using HS-SPME-GC-MS. researchgate.netnih.gov For instance, it has been identified as a potential marker for distinguishing rice-grain maturity stages. mdpi.com The NIST Chemistry WebBook provides extensive GC retention index data for this compound on various capillary columns, which aids in its identification. nist.gov
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Hexanal |
| Nonanal |
| 2-Nonenal |
| 3-Methylbutanal |
| Benzaldehyde |
| 1-Octen-3-ol (B46169) |
| 2-Pentylfuran |
Solid Phase Extraction (SPE) and Derivatization for Trace Analysis
Solid Phase Extraction (SPE) is a widely used technique for the preconcentration and cleanup of analytes from complex samples. For volatile carbonyl compounds like this compound, SPE is often combined with a derivatization step to enhance sensitivity and selectivity, especially for trace-level analysis in wine. researchgate.net
One established method involves passing a wine sample through an SPE cartridge containing a sorbent like LiChrolut-EN resins. researchgate.net This retains the analyte of interest while allowing major volatile compounds and potential interferences to be washed away. researchgate.net Following extraction, derivatization is performed directly within the cartridge. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the ketone group of this compound to form two isomeric oximes. researchgate.netresearchgate.net This reaction typically occurs at room temperature. researchgate.net The excess reagent is subsequently removed with an acidic solution. researchgate.net This on-cartridge derivatization is an efficient procedure that minimizes sample handling and potential analyte loss. researchgate.net The resulting derivatives are more amenable to gas chromatographic analysis and provide enhanced detection signals. researchgate.netresearchgate.net
Gas Chromatography-Olfactometry (GC-O) for Odor-Active Compound Identification
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that couples the separation capabilities of gas chromatography with human sensory perception. nih.gov As the separated compounds elute from the GC column, the effluent is split, with one portion directed to a conventional detector (like a Flame Ionization Detector or Mass Spectrometer) and the other to a sniffing port where a trained analyst can detect and describe the odor of each compound. nih.gov
Ion Trap Tandem Mass Spectrometry (GC-MS/MS) for Quantification
For the sensitive and specific quantification of this compound, particularly its derivatized form, Gas Chromatography coupled with Ion Trap Tandem Mass Spectrometry (GC-MS/MS) is a highly effective technique. researchgate.netnih.gov This method offers a significant advantage in complex matrices by reducing background noise and interferences. nih.gov
In this approach, after the derivatized this compound is separated by the GC, it enters the ion trap mass spectrometer. A specific precursor ion, characteristic of the derivatized molecule, is selected and then fragmented through collision-induced dissociation (CID). nih.gov The resulting product ions (daughter ions) are then detected. This two-stage mass analysis (MS/MS) provides a high degree of specificity, ensuring that the signal is truly representative of the target analyte. nih.govnih.gov For the PFBHA oximes of 1-octen-3-one (B146737), a similar compound, specific parent and daughter ions have been identified for quantification, a principle that is applicable to this compound. researchgate.net This targeted approach allows for very low detection limits, making it suitable for trace-level analysis. researchgate.net
Method Validation and Quantification Parameters
The reliability of any analytical method hinges on its proper validation. This involves assessing key performance parameters to ensure the data generated is accurate and reproducible.
Precision, Linearity, and Detection Limits in Complex Matrices (e.g., Wine)
For the analysis of this compound and other volatile compounds in complex matrices like wine, method validation is crucial. Key parameters include:
Precision : This refers to the closeness of repeated measurements and is typically expressed as the relative standard deviation (RSD). For methods analyzing volatile compounds in wine, RSD values below 15% are generally considered acceptable, with values under 10% indicating good precision. mdpi.comoiv.int For example, a validated method for 1-octen-3-one in wine demonstrated a precision (RSD) of better than 5%. researchgate.net
Linearity : This establishes the concentration range over which the analytical signal is directly proportional to the analyte concentration. It is typically evaluated by analyzing a series of standards and is confirmed by a high coefficient of determination (r²), ideally greater than 0.99. researchgate.neteurovitisos.com
Detection Limits : The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. mdpi.com For potent aroma compounds like this compound, methods must achieve LODs and LOQs that are below their sensory perception thresholds to be meaningful. For instance, a method for 1-octen-3-one in wine achieved a detection limit of 0.75 ng/L, which is well below its olfactory threshold of 15 ng/L. researchgate.net
The table below summarizes typical validation parameters for the analysis of volatile compounds in wine, drawing parallels to what would be expected for a validated this compound method.
Table 1. Illustrative Method Validation Parameters for Volatile Compound Analysis in Wine
| Parameter | Typical Value/Range | Reference |
| Precision (RSD) | < 15% | mdpi.com |
| Linearity (r²) | > 0.99 | researchgate.neteurovitisos.com |
| Limit of Detection (LOD) | Analyte-dependent, often in the ng/L to µg/L range | researchgate.netoup.com |
| Limit of Quantitation (LOQ) | Analyte-dependent, often in the ng/L to µg/L range | eurovitisos.com |
| Recovery | 80-120% | mdpi.comeurovitisos.com |
Occurrence and Environmental Significance of 3 Octen 2 One
Natural Occurrence in Biological Systems
3-Octen-2-one has been identified as a volatile component in a diverse range of organisms, from aquatic plants to common foodstuffs, and plays a role in certain biological processes.
Scientific analyses have confirmed the presence of this compound in the essential oils and volatile profiles of several plant species.
Ceratophyllum demersum : This submerged aquatic plant, commonly known as coontail or hornwort, has been found to contain this compound as a constituent of its essential oil. nih.govwikidata.orgnist.gov
Arctostaphylos uva-ursi : Also known as bearberry, the leaves of this plant have been shown to contain this compound in their volatile oil extracts. nih.govwikidata.orgnih.gov
Zingiber officinale : Commonly known as ginger, the rhizome of this plant releases this compound as one of its volatile flavor components. nih.govwikidata.orgknapsackfamily.com In-silico studies have also explored the potential interactions of compounds from ginger, including this compound, with proteins relevant to anticancer research. nih.gov
This compound is a notable contributor to the aroma and flavor profiles of a wide array of foods. hmdb.cafoodb.ca Its characteristic scent is often described as nutty, earthy, spicy, and somewhat fruity. thegoodscentscompany.comchemicalbook.comulprospector.com
Potatoes : This ketone is a characteristic volatile compound in potatoes, including purple potato varieties. hmdb.cajst.go.jpresearchgate.net It has been identified in both raw and dehydrated potato products, with its concentration potentially varying with processing temperatures. researchgate.net
Green Vegetables : this compound has been detected in various green vegetables, such as asparagus. hmdb.cachemicalbook.comperfumerflavorist.com
Cereals : It is found in cereals and cereal products, where it can be a dominant odorant in fresh products like foxtail millet powder. hmdb.cachemicalbook.comcerealsgrains.org
Fish : The compound is reported in raw lean fish. hmdb.cathegoodscentscompany.comchemicalbook.com
Nuts : this compound is a significant aroma component in many types of nuts, including roasted filberts (hazelnuts), peanuts, and pecans, contributing to their nutty and complex flavors. hmdb.cathegoodscentscompany.comchemicalbook.comperfumerflavorist.com
The following table summarizes the reported presence of this compound in various food matrices.
| Food Matrix | Presence Reported | Reference(s) |
| Potatoes | Yes | hmdb.cajst.go.jpresearchgate.netresearchgate.net |
| Green Vegetables | Yes | hmdb.cachemicalbook.comperfumerflavorist.com |
| Cereals | Yes | hmdb.cachemicalbook.comcerealsgrains.org |
| Fish | Yes | hmdb.cathegoodscentscompany.comchemicalbook.com |
| Nuts | Yes | hmdb.cathegoodscentscompany.comchemicalbook.comperfumerflavorist.com |
This table is based on available research and is not exhaustive.
Beyond its presence as a static component, this compound is also involved in dynamic biological processes. For instance, in stored potato tubers, exogenous application of this compound led to its metabolism into corresponding alkyl ketones and secondary alcohols. nih.gov This metabolic activity is part of the plant's response to the chemical treatment. Furthermore, the compound has been detected in human feces and is being investigated for its potential association with gastrointestinal conditions like celiac disease and ulcerative colitis, suggesting a role as a volatile organic compound marker. hmdb.caebi.ac.uk
Detection in Food Matrices (e.g., Potatoes, Green Vegetables, Cereals, Fish, Nuts)
Environmental Fate and Degradation Pathways
Once released into the environment, this compound is subject to atmospheric and other environmental degradation processes.
In the atmosphere, the primary degradation pathway for this compound is expected to be its reaction with hydroxyl (OH) radicals. While specific kinetic data for this compound is not detailed in the provided search results, the general reactivity of unsaturated ketones suggests that this reaction would lead to the breakdown of the compound. This process is a key factor in determining its atmospheric lifetime and its potential for long-range transport.
The natural and anthropogenic release of this compound into the environment necessitates its consideration in environmental monitoring programs. Its detection can serve as an indicator of certain biological activities or industrial emissions. Understanding its environmental fate, including its degradation products, is crucial for a comprehensive assessment of its environmental impact. For instance, the detection of its metabolites in soil or water could provide insights into recent biological or chemical activity.
Q & A
Q. What are the established synthetic pathways for 3-Octen-2-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis of this compound typically involves oxidation of allylic alcohols or ketonization of unsaturated fatty acids. To optimize yield, employ fractional factorial design to test variables (e.g., temperature, catalyst concentration, reaction time). Use gas chromatography (GC) with flame ionization detection (FID) for purity assessment . Include control experiments with known catalysts (e.g., Pd/C or enzymes) to compare efficiency. Statistical tools like ANOVA can identify significant factors affecting yield .
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be used to characterize this compound and distinguish its stereoisomers?
- Methodological Answer : For structural confirmation, combine H and C NMR to identify carbonyl (C=O) and alkene protons. Compare chemical shifts with computational predictions (e.g., DFT calculations). Mass spectrometry (electron ionization) provides molecular weight confirmation (126.1962 g/mol) and fragmentation patterns . To distinguish (E)- and (Z)-isomers, use NOESY NMR or polarimetry to assess spatial orientation. Differential IR absorption bands (e.g., C=C stretching) can further resolve stereochemistry .
Q. What are the biological roles or ecological significance of this compound in natural systems?
- Methodological Answer : Design field studies to collect volatiles from plant or microbial sources using headspace solid-phase microextraction (HS-SPME). Pair with GC-MS to quantify this compound emissions. For ecological roles, conduct behavioral assays (e.g., insect olfactometry) to test attraction/repulsion responses. Compare findings with existing databases (e.g., Pherobase) to identify interspecies signaling functions .
Advanced Research Questions
Q. How can mechanistic studies elucidate the formation pathways of this compound in atmospheric or enzymatic reactions?
- Methodological Answer : Use isotopic labeling (e.g., C or H) to trace carbon flow during photochemical oxidation of terpenes. For enzymatic pathways, employ kinetic isotope effects (KIE) and site-directed mutagenesis to identify active-site residues. Computational models (e.g., QM/MM simulations) can map transition states and energy barriers. Validate with in situ FTIR or Raman spectroscopy .
Q. What computational strategies are effective for predicting the physicochemical properties (e.g., solubility, vapor pressure) of this compound?
- Methodological Answer : Apply group contribution methods (e.g., UNIFAC) or quantum mechanical calculations (e.g., COSMO-RS) to estimate solubility and partition coefficients. Validate predictions with experimental data from static vapor pressure cells or shake-flask assays. Machine learning models trained on existing ketone datasets can improve accuracy .
Q. How should researchers address contradictory data in studies measuring this compound’s toxicity or environmental persistence?
- Methodological Answer : Conduct meta-analysis using PRISMA guidelines to identify heterogeneity sources (e.g., assay conditions, organism models). Replicate conflicting experiments under standardized protocols (OECD/ISO). Apply mixed-effects models to account for variability. For environmental persistence, compare degradation rates across soil types using LC-MS/MS and microbial community profiling .
Methodological Frameworks
- Experimental Design : Use PICO (Population: reaction systems; Intervention: catalyst variation; Comparison: control groups; Outcome: yield/purity) to structure synthesis studies .
- Data Analysis : Employ R or Python for multivariate analysis of spectroscopic datasets. Open-source tools (e.g., MNova, OpenChrom) support reproducible processing .
- Ethical Replication : Follow Beilstein Journal guidelines for detailed experimental reporting, including raw data deposition in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
